molecular formula C24H20FN3O B11579795 1H-Indol-2-one, 2,3-dihydro-1-(1,2,3,4-tetrahydro-2-isoquinolylamino)-3-(3-fluorophenylimino)- CAS No. 312512-39-3

1H-Indol-2-one, 2,3-dihydro-1-(1,2,3,4-tetrahydro-2-isoquinolylamino)-3-(3-fluorophenylimino)-

Katalognummer: B11579795
CAS-Nummer: 312512-39-3
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: MCMUOAIJBPDEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an imino group, and a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the condensation of 3-fluoroaniline with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions typically include the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or alkylating agents.

    Cyclization: Cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.

Wissenschaftliche Forschungsanwendungen

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique structural features and potential applications. Similar compounds include:

Eigenschaften

CAS-Nummer

312512-39-3

Molekularformel

C24H20FN3O

Molekulargewicht

385.4 g/mol

IUPAC-Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-fluorophenyl)iminoindol-2-one

InChI

InChI=1S/C24H20FN3O/c25-19-8-5-9-20(14-19)26-23-21-10-3-4-11-22(21)28(24(23)29)16-27-13-12-17-6-1-2-7-18(17)15-27/h1-11,14H,12-13,15-16H2

InChI-Schlüssel

MCMUOAIJBPDEJI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC(=CC=C5)F)C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.